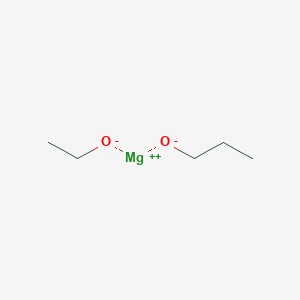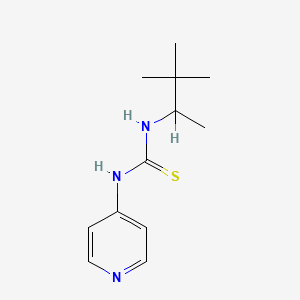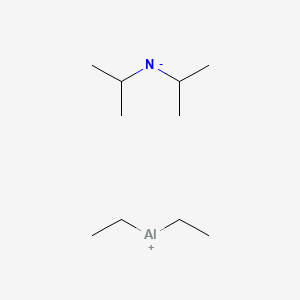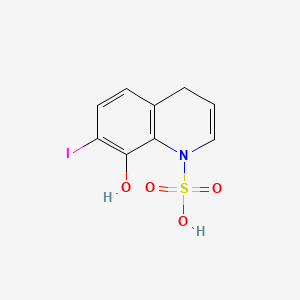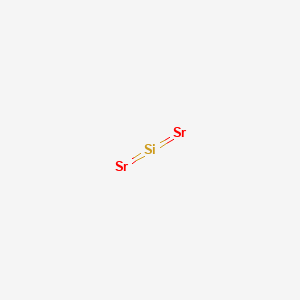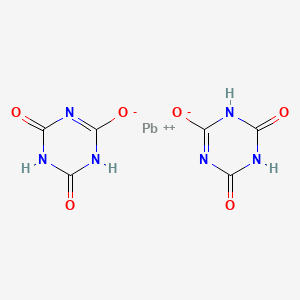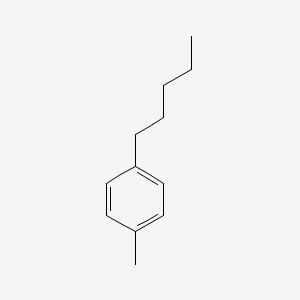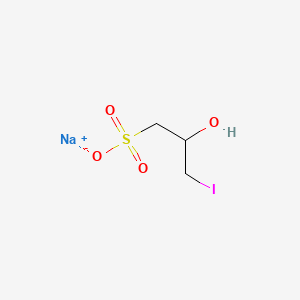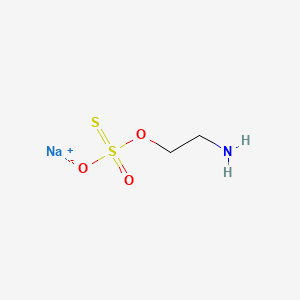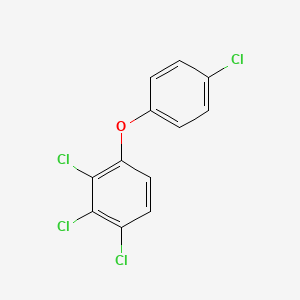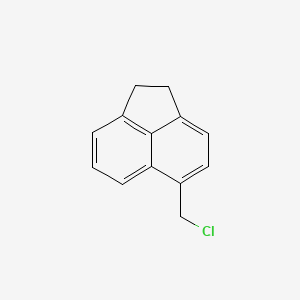
5-(Chloromethyl)-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a chloromethyl group attached to the acenaphthylene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2-dihydroacenaphthylene typically involves the chloromethylation of 1,2-dihydroacenaphthylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the reaction mixture to a specific temperature to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acenaphthylene derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to other functional groups such as methyl or hydroxymethyl.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various acenaphthylene derivatives with different functional groups, which can be further utilized in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1,2-dihydroacenaphthylene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1,2-dihydroacenaphthylene involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways in biological systems, resulting in specific biological effects. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in its aromatic ring structure.
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, commonly used in the synthesis of bio-based chemicals.
Uniqueness
5-(Chloromethyl)-1,2-dihydroacenaphthylene is unique due to its acenaphthylene ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
62456-13-7 |
|---|---|
Fórmula molecular |
C13H11Cl |
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H11Cl/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5,8H2 |
Clave InChI |
NEEMSAQTCUNZJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


